molecular formula C7HF15O4S B12062921 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride CAS No. 75549-02-9

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride

Cat. No.: B12062921
CAS No.: 75549-02-9
M. Wt: 466.12 g/mol
InChI Key: SUMRWJPLPFMMST-UHFFFAOYSA-N
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Description

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride: is a fluorinated organic compound with the molecular formula C7HF15O4S . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to form strong bonds with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride typically involves the reaction of tetrafluorosultone with ethylene glycol dimethyl ether in the presence of potassium fluoride. The reaction is carried out in a 0.5L autoclave, with the temperature controlled between 0-10°C. After the addition of tetrafluorosultone, the mixture is stirred for 0.5 hours, followed by the addition of dimethylethylenediamine .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions: 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: Potassium hydroxide or lithium carbonate in aqueous or alcoholic solutions.

Major Products:

    Sulfonic Acids: Formed from the hydrolysis of the sulfonyl fluoride group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride involves its ability to form strong bonds with other molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various applications, including enzyme inhibition and polymer cross-linking .

Comparison with Similar Compounds

  • Perfluoro (4-methyl-3,6-dioxaoctane)sulfonyl fluoride
  • Perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene)
  • 2,2,3,3,4,4,5,5,6,6-decafluoro-6-[(1,2,2-trifluoroethenyl)oxy]hexanenitrile

Uniqueness: 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride is unique due to its specific molecular structure, which imparts high thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring durable and stable compounds .

Properties

CAS No.

75549-02-9

Molecular Formula

C7HF15O4S

Molecular Weight

466.12 g/mol

IUPAC Name

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2,2-tetrafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride

InChI

InChI=1S/C7HF15O4S/c8-1(2(9,10)11)25-5(16,17)3(12,4(13,14)15)26-6(18,19)7(20,21)27(22,23)24/h1H

InChI Key

SUMRWJPLPFMMST-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)(F)F)F

Origin of Product

United States

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